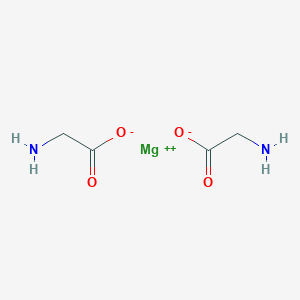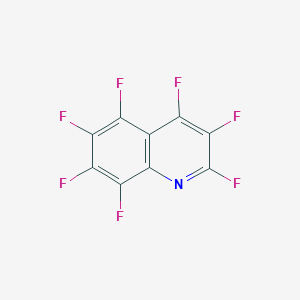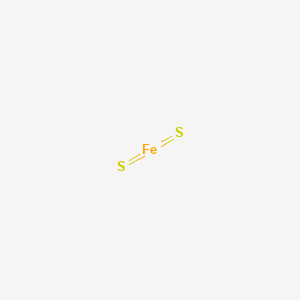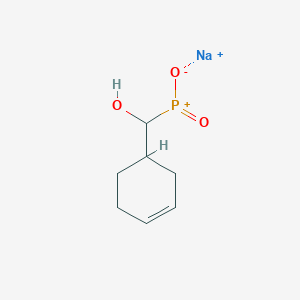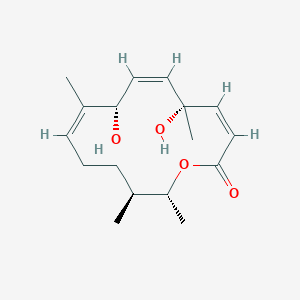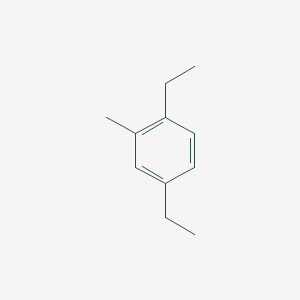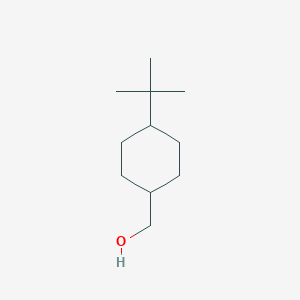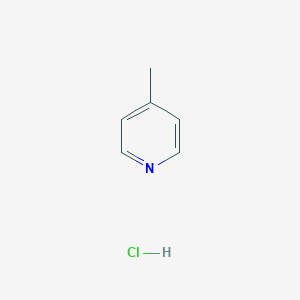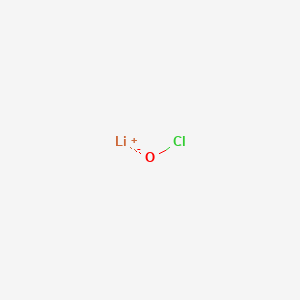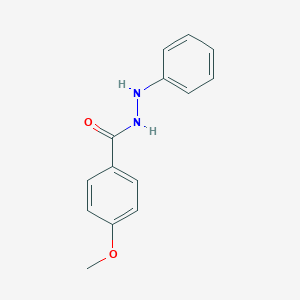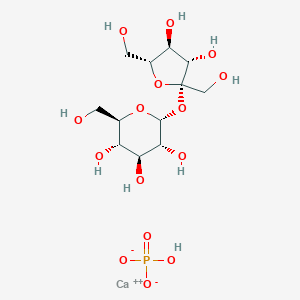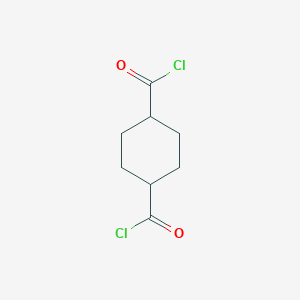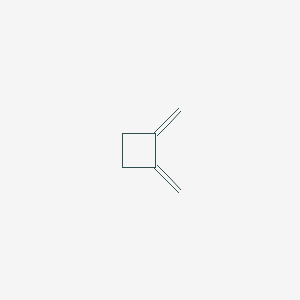
Cyclobutane, 1,2-bis(methylene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclobutane, 1,2-bis(methylene)- is a cyclic organic compound that has been extensively studied due to its unique properties and potential applications in various fields. This compound is also known as dibromocyclobutane or DCB and is commonly used as a cross-linking agent in polymer chemistry.
Wissenschaftliche Forschungsanwendungen
Cyclobutane, 1,2-bis(methylene)- has been extensively studied for its potential applications in various fields. In polymer chemistry, DCB is commonly used as a cross-linking agent for polyethylene and other polymers. The compound has also been studied as a potential monomer for the synthesis of new polymers with unique properties.
In addition to its applications in polymer chemistry, Cyclobutane, 1,2-bis(methylene)- has also been studied for its potential use as a drug delivery system. Researchers have investigated the use of DCB as a carrier for various drugs, including anticancer agents and antibiotics. The unique properties of this compound, including its ability to cross-link with other molecules, make it an attractive candidate for drug delivery applications.
Wirkmechanismus
The mechanism of action of Cyclobutane, 1,2-bis(methylene)- is not well understood. However, it is believed that the compound acts as a cross-linking agent by forming covalent bonds with other molecules. This cross-linking process can lead to changes in the physical and chemical properties of the molecules, including increased stability and resistance to degradation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of Cyclobutane, 1,2-bis(methylene)- are not well studied. However, research has shown that the compound can cause DNA damage in cells, which may have implications for its use in drug delivery applications. More research is needed to fully understand the potential effects of this compound on biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Cyclobutane, 1,2-bis(methylene)- in lab experiments is its ability to cross-link with other molecules. This property makes it an attractive candidate for use as a cross-linking agent in polymer chemistry and drug delivery applications. However, the compound's potential effects on biological systems, as well as its limited solubility in certain solvents, may limit its use in certain experiments.
Zukünftige Richtungen
There are several potential avenues for future research on Cyclobutane, 1,2-bis(methylene)-. One area of interest is the use of this compound as a monomer for the synthesis of new polymers with unique properties. Researchers may also investigate the potential use of DCB as a carrier for other types of drugs, including gene therapies and vaccines. Additionally, more research is needed to fully understand the potential effects of this compound on biological systems, including its potential for DNA damage and other toxic effects.
Synthesemethoden
Cyclobutane, 1,2-bis(methylene)- can be synthesized by the reaction of 1,2-dibromoethane with sodium or potassium metal in anhydrous ether. The reaction produces a yellowish-white crystalline solid, which can be purified by recrystallization from ethanol or water. The yield of this reaction is typically high, and the compound can be obtained in pure form with relative ease.
Eigenschaften
CAS-Nummer |
14296-80-1 |
|---|---|
Produktname |
Cyclobutane, 1,2-bis(methylene)- |
Molekularformel |
C6H8 |
Molekulargewicht |
80.13 g/mol |
IUPAC-Name |
1,2-dimethylidenecyclobutane |
InChI |
InChI=1S/C6H8/c1-5-3-4-6(5)2/h1-4H2 |
InChI-Schlüssel |
QOFLWDYWJZBWHM-UHFFFAOYSA-N |
SMILES |
C=C1CCC1=C |
Kanonische SMILES |
C=C1CCC1=C |
Siedepunkt |
64.0 °C |
Andere CAS-Nummern |
14296-80-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




